

Spectroscopic data of 1,4-Dibromo-2,5-difluorobenzene (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,4-Dibromo-2,5-difluorobenzene

Cat. No.: B1294941

[Get Quote](#)

An In-depth Spectroscopic Guide to 1,4-Dibromo-2,5-difluorobenzene

This technical guide provides a comprehensive analysis of the spectroscopic data for **1,4-Dibromo-2,5-difluorobenzene** (CAS No: 327-51-5), a key organohalogen building block in materials science and pharmaceutical development.^{[1][2][3]} Understanding its distinct spectroscopic signature is paramount for researchers engaged in synthesis, quality control, and structural verification. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, reflecting the practical application of these techniques in a modern research setting.

Molecular Structure and its Spectroscopic Implications

1,4-Dibromo-2,5-difluorobenzene is a symmetrically substituted aromatic compound. Its structure dictates a level of simplicity in its spectra that can be misleading without careful interpretation. The key to its analysis lies in understanding the interplay of its constituent atoms—particularly the spin-active nuclei (¹H, ¹³C, ¹⁹F) and the characteristic isotopic signature of bromine.

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this molecule, a multi-nuclear approach (^1H , ^{13}C , ^{19}F) is not just beneficial but essential for unambiguous characterization.

A. ^1H NMR Spectroscopy: Probing the Proton Environment

The ^1H NMR spectrum provides a direct window into the electronic environment of the hydrogen atoms on the aromatic ring.

Experimental Protocol: A Self-Validating Approach

- Sample Preparation: Dissolve ~5-10 mg of **1,4-Dibromo-2,5-difluorobenzene** in ~0.6 mL of deuterated chloroform (CDCl_3). The choice of CDCl_3 is standard for non-polar to moderately polar analytes due to its excellent solubilizing properties and a single, well-defined residual solvent peak ($\delta \approx 7.26$ ppm) that rarely interferes with the analyte signals.^[4]
- Instrument Setup: Acquire the spectrum on a standard 400 MHz (or higher) spectrometer. A higher field strength improves signal dispersion, which is critical for resolving complex coupling patterns.
- Acquisition: A standard pulse program is sufficient. Ensure an adequate relaxation delay (e.g., 5 seconds) for accurate integration, although for this simple molecule, it is less critical.

Data Interpretation and Insights

Due to the molecule's C_2h symmetry, the two protons (H-3 and H-6) are chemically and magnetically equivalent. This results in a single resonance in the ^1H NMR spectrum.

- Chemical Shift (δ): The signal appears in the aromatic region, typically around δ 7.42 ppm. This downfield shift is characteristic of protons attached to an electron-deficient aromatic ring, influenced by the electronegative fluorine and bromine substituents.
- Multiplicity: The signal is not a singlet. It appears as a triplet. This is a definitive structural confirmation, arising from the coupling of each proton to the two adjacent fluorine atoms (H-F coupling). The multiplicity follows the $n+1$ rule, where $n=2$ fluorine neighbors, resulting in a

triplet. This is a classic example of through-bond scalar coupling, specifically a three-bond coupling (^3JHF).

Table 1: ^1H NMR Data Summary

Chemical Shift (δ)	Multiplicity	Coupling Constant	Assignment
~7.42 ppm	Triplet (t)	$^3\text{JHF} \approx 7.6$ Hz	H-3, H-6

Data sourced from spectral databases.[\[5\]](#)

Caption: Key ^3JHF couplings in **1,4-Dibromo-2,5-difluorobenzene**.

B. ^{13}C NMR Spectroscopy: A Deeper Structural Look

The ^{13}C NMR spectrum reveals the carbon framework. The interpretation is more complex than ^1H NMR due to the presence of C-F coupling.

Experimental Protocol A standard proton-decoupled ^{13}C experiment is the starting point. This technique uses a broad-band radio frequency pulse to irradiate all proton frequencies, causing their spin states to rapidly flip. This decouples them from the carbon nuclei, simplifying the spectrum by collapsing C-H multiplets into singlets and often providing a Nuclear Overhauser Effect (NOE) enhancement for protonated carbons.[\[6\]](#)

Data Interpretation and Insights The molecule's symmetry results in three distinct carbon signals:

- C-Br: Carbons 1 and 4.
- C-F: Carbons 2 and 5.
- C-H: Carbons 3 and 6.

A crucial insight is that standard proton decoupling does not remove C-F coupling.[\[6\]](#) Fluorine's high natural abundance (100%) and spin ($I=\frac{1}{2}$) lead to significant and often long-range C-F couplings, which are invaluable for assignment.

- C-F Signal: This signal exhibits a very large one-bond coupling constant (^1JCF), appearing as a doublet. This is the most downfield signal due to the direct attachment of the highly electronegative fluorine atom.
- C-H Signal: This signal appears as a doublet due to a two-bond coupling to the adjacent fluorine (^2JCF).
- C-Br Signal: This signal also appears as a triplet due to a three-bond coupling to the two fluorine atoms (^3JCF).

Table 2: ^{13}C NMR Data Summary

Chemical Shift (δ)	Multiplicity	Coupling Constant	Assignment
~157 ppm	Doublet (d)	$^1\text{JCF} \approx 245$ Hz	C-2, C-5
~120 ppm	Triplet (t)	$^3\text{JCF} \approx 4$ Hz	C-3, C-6
~109 ppm	Doublet (d)	$^2\text{JCF} \approx 25$ Hz	C-1, C-4

Note: Precise ppm and J-coupling values may vary slightly based on solvent and instrument frequency. Data compiled from spectral databases.[\[7\]](#)

C. ^{19}F NMR Spectroscopy: The Fluorine Perspective

^{19}F is a highly sensitive nucleus, making ^{19}F NMR a rapid and informative technique for fluororganic compounds.[\[8\]](#)[\[9\]](#)

Experimental Protocol ^{19}F NMR is typically straightforward to acquire. A key consideration is the chemical shift reference. CFCl_3 is the historical standard ($\delta = 0$ ppm), though other secondary standards are now common.

Data Interpretation and Insights Given the molecular symmetry, the two fluorine atoms are equivalent, leading to a single resonance in the ^{19}F spectrum.[\[10\]](#)

- Chemical Shift (δ): The signal for aromatic fluorines typically appears in a well-defined region. For this compound, it is observed around δ -115 to -120 ppm.

- Multiplicity: Similar to the ^1H spectrum, the ^{19}F signal is split by its proton neighbors. Each fluorine couples to the adjacent proton (H-3 or H-6), resulting in a doublet.

Table 3: ^{19}F NMR Data Summary

Chemical Shift (δ)	Multiplicity	Coupling Constant	Assignment
~118 ppm	Doublet (d)	$^3\text{J}_{\text{FH}} \approx 7.6 \text{ Hz}$	F-2, F-5

Data sourced from spectral databases.[\[10\]](#)

Part II: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" and confirming the presence of specific functional groups.[\[11\]](#)

Experimental Protocol

- Attenuated Total Reflectance (ATR): This is a modern, preferred method. A small amount of the solid sample is pressed against a crystal (e.g., diamond or germanium). The IR beam reflects internally within the crystal, creating an evanescent wave that penetrates a short distance into the sample, allowing for absorption measurement without complex sample preparation.
- KBr Pellet: The traditional method involves grinding the sample with potassium bromide (KBr) powder and pressing it into a transparent disk. KBr is used because it is transparent to IR radiation in the typical analytical range.

Data Interpretation and Insights The IR spectrum can be analyzed in two main regions:

- Group Frequency Region ($4000 - 1450 \text{ cm}^{-1}$): This region is useful for identifying specific bonds.
 - C-H Stretch (Aromatic): A weak to medium band is expected above 3000 cm^{-1} .
 - C=C Stretch (Aromatic): Several bands of variable intensity are expected between 1600 and 1450 cm^{-1} , characteristic of the benzene ring.

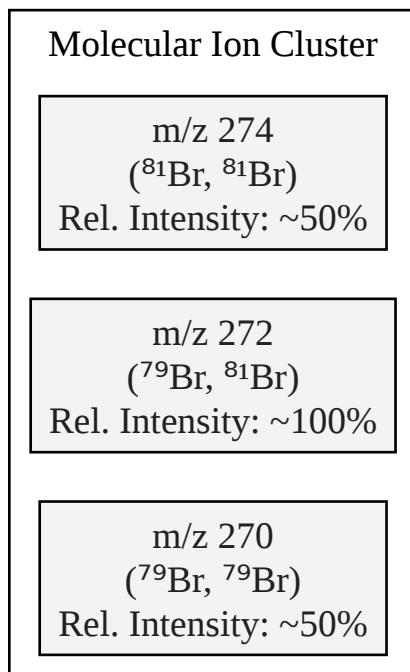
- Fingerprint Region (1450 - 600 cm⁻¹): This region contains complex vibrations, including C-C stretches, bending modes, and C-halogen stretches, that are unique to the molecule as a whole.
 - C-F Stretch: Strong absorptions are expected in the 1300-1100 cm⁻¹ range.
 - C-Br Stretch: These absorptions occur at lower wavenumbers, typically below 700 cm⁻¹.

Table 4: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 cm ⁻¹	Weak-Medium	Aromatic C-H Stretch
~1480 cm ⁻¹	Strong	Aromatic C=C Stretch
~1250 cm ⁻¹	Strong	C-F Stretch
~880 cm ⁻¹	Strong	C-H Out-of-plane Bend
Below 700 cm ⁻¹	Medium-Strong	C-Br Stretch

Data compiled from PubChem and NIST spectral databases.[2][12]

Part III: Mass Spectrometry (MS)


Mass spectrometry provides the molecular weight and, through fragmentation and isotopic patterns, crucial information about the elemental composition.

Experimental Protocol Electron Ionization (EI): EI is a hard ionization technique ideal for relatively stable, small organic molecules. Samples are bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge (m/z) ratio.

Data Interpretation and Insights The molecular weight of **1,4-Dibromo-2,5-difluorobenzene** is 271.88 g/mol .[1][2] The most critical feature in its mass spectrum is the isotopic pattern of the molecular ion (M⁺).

- Bromine Isotopic Pattern: Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance. For a molecule containing two bromine atoms, the relative intensities of the molecular ion peaks will follow a predictable pattern based on the statistical probability of combining these isotopes:
 - M^+ : Contains two ^{79}Br atoms.
 - $(\text{M}+2)^+$: Contains one ^{79}Br and one ^{81}Br atom.
 - $(\text{M}+4)^+$: Contains two ^{81}Br atoms.

The expected intensity ratio for this $\text{M} / \text{M}+2 / \text{M}+4$ cluster is approximately 1:2:1. Observing this pattern is irrefutable evidence for the presence of two bromine atoms.

[Click to download full resolution via product page](#)

Caption: Expected isotopic pattern for the dibrominated molecular ion.

Table 5: Key Mass Spectrometry Data (EI)

m/z	Relative Intensity	Assignment
270, 272, 274	~1:2:1 Ratio	$[M]^+$, Molecular Ion Cluster
191, 193	~1:1 Ratio	$[M-Br]^+$, Loss of one Bromine atom
112	Base Peak	$[M-2Br]^+$ or other fragments

Data compiled from NIST and other spectral databases.[\[2\]](#)[\[12\]](#)[\[13\]](#)

Part IV: Safety and Handling

According to Safety Data Sheets (SDS), **1,4-Dibromo-2,5-difluorobenzene** is classified as an irritant.[\[1\]](#)[\[14\]](#)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[1\]](#)
- Precautions: Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash hands thoroughly after handling.[\[14\]](#)[\[15\]](#)
- Storage: Store in a cool, dry, well-ventilated place with the container tightly closed.[\[14\]](#)

Conclusion

The structural elucidation of **1,4-Dibromo-2,5-difluorobenzene** is a textbook example of synergistic multi-technique spectroscopic analysis. The 1H and ^{19}F NMR spectra confirm the substitution pattern through characteristic H-F coupling. ^{13}C NMR, despite its complexity due to C-F coupling, provides an unambiguous carbon count and assignment. Infrared spectroscopy validates the presence of the aromatic ring and carbon-halogen bonds. Finally, mass spectrometry confirms the molecular weight and, critically, the presence of two bromine atoms through its distinctive 1:2:1 isotopic cluster. Together, these techniques provide a robust and self-validating dataset essential for any researcher utilizing this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-ジブロモ-2,5-ジフルオロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1,4-Dibromo-2,5-difluorobenzene | C6H2Br2F2 | CID 67596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Dibromo-2,5-difluorobenzene | 327-51-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcicchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-Dibromo-2,5-difluorobenzene(327-51-5) 1H NMR spectrum [chemicalbook.com]
- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 7. 1,4-Dibromo-2,5-difluorobenzene(327-51-5) 13C NMR [m.chemicalbook.com]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. azom.com [azom.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 12. 1,4-Dibromo-2,5-difluorobenzene [webbook.nist.gov]
- 13. 1,4-Dibromo-2,5-difluorobenzene(327-51-5) MS [m.chemicalbook.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic data of 1,4-Dibromo-2,5-difluorobenzene (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294941#spectroscopic-data-of-1-4-dibromo-2-5-difluorobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com